Ndelta-Chloroacetyl-L-ornithine

Descripción general

Descripción

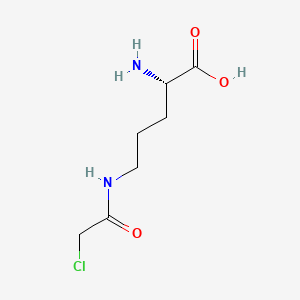

Ndelta-Chloroacetyl-L-ornithine is a derivative of the amino acid L-ornithine, characterized by the presence of a chloroacetyl group attached to the delta nitrogen atom of the ornithine molecule. This compound has the chemical formula C7H13ClN2O3 and a molecular weight of 208.64 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ndelta-Chloroacetyl-L-ornithine typically involves the reaction of L-ornithine with chloroacetyl chloride. The reaction is carried out in an aqueous or organic solvent, often in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization, filtration, and chromatography to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Ndelta-Chloroacetyl-L-ornithine undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Bases: Sodium hydroxide or potassium carbonate are often used to facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields L-ornithine and chloroacetic acid .

Aplicaciones Científicas De Investigación

Anticancer Properties

NCAO is primarily recognized for its role as an ornithine decarboxylase (ODC) inhibitor , which is crucial in the regulation of polyamine synthesis. This inhibition has significant implications for cancer treatment.

- Mechanism of Action : NCAO induces cytotoxicity and antiproliferative effects specifically in cancer cells while sparing normal cells. It has shown effectiveness across various cancer cell lines, including HeLa, MCF-7, and HepG2, with half-maximal effective concentrations (EC50) ranging from 1 to 50.6 µmol/L. Notably, the Ca Ski cell line exhibited the highest sensitivity to NCAO, with an EC50 of 1.18 ± 0.07 µmol/L .

- In Vivo Studies : In mouse models, NCAO demonstrated potent antitumor activity against both solid and ascitic tumors when administered at doses of 50 and 100 mg/kg. The treatment led to significant tumor reduction without observable systemic toxicity .

Table 1: Summary of Anticancer Studies Involving NCAO

Antiviral Applications

Recent research has indicated that NCAO also possesses antiviral properties, particularly against the Chikungunya virus (CHIKV) .

- Inhibition of CHIKV Replication : NCAO acts as a competitive inhibitor of ODC, which is essential for polyamine biosynthesis involved in viral replication. Studies have shown that NCAO significantly reduces CHIKV replication in Vero and C6/36 cell lines in a dose-dependent manner . The compound decreased viral yields by at least four logarithms when tested under controlled conditions.

Table 2: Effects of NCAO on CHIKV Replication

| Study Reference | Cell Lines Tested | Viral Yield Reduction (log PFU/mL) | Mechanism of Action |

|---|---|---|---|

| Vero, C6/36 | ≥4 | Depletion of intracellular polyamines |

Potential in Metabolic Engineering

NCAO's role extends beyond direct therapeutic applications; it also shows promise in metabolic engineering efforts aimed at enhancing L-ornithine production.

Mecanismo De Acción

Ndelta-Chloroacetyl-L-ornithine exerts its effects primarily by inhibiting the enzyme ornithine decarboxylase. This enzyme catalyzes the decarboxylation of ornithine to form putrescine, a key step in polyamine biosynthesis. By inhibiting this enzyme, this compound disrupts polyamine production, leading to reduced cell proliferation and potential anti-cancer effects . The compound interacts with the enzyme’s active site, forming hydrogen bonds and other interactions that prevent the enzyme from catalyzing its reaction .

Comparación Con Compuestos Similares

Similar Compounds

Ndelta-(N’-Sulphodiaminophosphinyl)-L-Ornithine: Another derivative of L-ornithine with potential therapeutic applications.

L-Ornithine: The parent compound, which is a non-protein amino acid involved in the urea cycle.

Uniqueness

Ndelta-Chloroacetyl-L-ornithine is unique due to its specific inhibitory effect on ornithine decarboxylase, which is not observed with other similar compounds. This makes it a valuable tool in research focused on polyamine biosynthesis and its role in cell proliferation and cancer .

Propiedades

IUPAC Name |

(2S)-2-amino-5-[(2-chloroacetyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O3/c8-4-6(11)10-3-1-2-5(9)7(12)13/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHUBSGWLQBGKD-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942776 | |

| Record name | N~5~-(2-Chloro-1-hydroxyethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20584-81-0 | |

| Record name | N-delta-chloroacetyl-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020584810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-(2-Chloro-1-hydroxyethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.